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Compound of Interest

Compound Name: (R)-(+)-2-Phenyl-1-propanol

Cat. No.: B096170

Introduction

In the fields of pharmaceutical development, fine chemical synthesis, and metabolomics, the
unambiguous structural elucidation of chiral molecules is paramount. (R)-(+)-2-Phenyl-1-
propanol (CoH120), a chiral primary alcohol, serves as a valuable building block in asymmetric
synthesis. Its precise characterization is essential for ensuring stereochemical purity and
understanding its role in complex chemical systems. This technical guide provides an in-depth
analysis of the key spectroscopic techniques used to characterize (R)-(+)-2-Phenyl-1-
propanol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the causal
relationships between molecular structure and spectral output. The protocols described herein
are designed to be self-validating, ensuring researchers can confidently reproduce and
interpret their own findings. Note that while the focus is on the (R)-enantiomer, the
spectroscopic data presented (NMR in an achiral solvent, IR, MS) is identical to that of its (S)-
enantiomer and the racemic mixture (CAS No. 1123-85-9)[1].

Molecular Structure

The structural arrangement of (R)-(+)-2-Phenyl-1-propanol, with a phenyl group and a
hydroxymethyl group attached to the chiral center (C2), gives rise to a distinct spectroscopic

fingerprint.
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Caption: Molecular structure of 2-Phenyl-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of
atoms in a molecule. For 2-Phenyl-1-propanol, both *H and 3C NMR provide definitive
information about its structure.

'H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their
neighboring protons through chemical shifts, integration, and signal multiplicity. The asymmetry
of the molecule ensures that all protons, except for those on the phenyl ring which may
overlap, are chemically distinct.

Predicted and Experimental Data Summary

Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)

-CHs (C3) ~1.25 Doublet (d) 3H

-OH Variable (~1.5-2.5) Singlet (s, broad) 1H

-CH- (C2) ~2.95 Sextet or Multiplet 1H

-CH2- (C1) ~3.65 Doublet (d) 2H

Aromatic (-CeHs) 7.20-7.40 Multiplet (m) 5H

Data synthesized from
predicted spectra and
typical values for

similar structures.[2]

[3]

Expertise & Causality:

o The methyl protons (-CHs) appear as a doublet because they are coupled to the single
proton on the chiral center (C2).
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e The methine proton (-CH-) at C2 is coupled to both the methyl group (3 protons) and the
methylene group (2 protons), theoretically leading to a complex multiplet. However, it often
appears as a sextet. Its downfield shift (~2.95 ppm) is due to the deshielding effect of the
adjacent phenyl ring.

e The methylene protons (-CHz-) are diastereotopic due to the adjacent chiral center. They are
coupled to the C2 proton, resulting in a doublet. Their proximity to the electronegative
oxygen atom shifts them further downfield (~3.65 ppm)[2].

e The aromatic protons appear as a complex multiplet in the typical aromatic region (7.20-7.40
ppm).

Data Acquisition

Insert into . ) o Reference to
Spectrometer (+400 MHZ)HLU(k, Tune, ShlmHAcqulrc Spectrum ourier Transfor rrection T™S (0 ppm)

Click to download full resolution via product page
Caption: Standard workflow for NMR sample analysis.
Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh 10-20 mg of (R)-(+)-2-Phenyl-1-propanol and
dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
clean vial.

e Transfer: Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the sample into a 2400 MHz NMR spectrometer. Lock the field
frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to
achieve optimal homogeneity.

o Acquisition: Acquire the TH NMR spectrum using standard parameters. A pulse angle of 30-
45°, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical
starting points.
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e Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier
transform. Perform phase and baseline corrections. Calibrate the chemical shift scale by
setting the residual CHCIs peak to 7.26 ppm or the TMS peak to 0.00 ppm.

e Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to

confirm the structure.

3C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled 3C NMR spectrum provides a single peak for each unique carbon
environment, offering a clear map of the molecule's carbon backbone.

Data Summary

Carbon Assignment Chemical Shift (6, ppm)
-CHs (C3) ~17.5

-CH- (C2) ~45.0

-CH2- (C1) ~68.5

Aromatic (C-ipso) ~142.0

Aromatic (C-ortho, meta, para) ~126.0 - 129.0

Data obtained from SpectraBase and

synthesized from known values.[1]

Expertise & Causality:

e The aliphatic carbons (C1, C2, C3) are well-resolved. The C1 carbon, bonded to the oxygen,
is the most deshielded of the three (~68.5 ppm).

e The aromatic carbons show a cluster of signals between 126-129 ppm for the protonated
carbons, while the quaternary ipso-carbon (the one attached to the propyl chain) is shifted
further downfield (~142.0 ppm) and typically has a lower intensity.

Experimental Protocol: 3C NMR Spectroscopy
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o Sample Preparation: Use the same sample prepared for *H NMR analysis.
e Instrument Setup: On the same spectrometer, switch the nucleus probe to 3C.

o Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g.,
zgpg30). A larger number of scans (e.g., 1024 or more) is typically required compared to *H
NMR due to the low natural abundance of the 3C isotope.

e Processing & Analysis: Process the data similarly to the *H spectrum. Reference the
spectrum to the CDCls triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum of 2-Phenyl-1-propanol is dominated by features characteristic of its
alcohol and aromatic components.

Characteristic IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Aliphatic

1600, 1495, 1450 C=C stretch Aromatic Ring

1050 - 1000 C-O stretch Primary Alcohol

Data obtained from PubChem
and general IR correlation
tables.[1][4]

Expertise & Causality:

e The most prominent feature is the broad O-H stretching band centered around 3350 cm~1.
Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules.
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e The sharp peaks just above 3000 cm~1 are characteristic of aromatic C-H stretches, while
the peaks just below 3000 cm~* correspond to aliphatic C-H stretches of the propyl chain.

e The presence of the C-O stretch around 1030 cm~* confirms the primary alcohol
functionality[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

o Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum of the empty crystal. This is crucial for removing atmospheric (COz,
H20) and instrument-related signals.

o Sample Application: Place a single drop of neat (R)-(+)-2-Phenyl-1-propanol directly onto
the ATR crystal.

e Acquisition: Lower the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Scan: Co-add 16 to 32 scans over a range of 4000 to 400 cm~1 to obtain a high-quality
spectrum.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern upon ionization. Electron lonization (El) is a common high-
energy technique that induces reproducible fragmentation.

Key Mass Spectrometry Data (EI-MS)
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m/z (Mass/Charge) Proposed Fragment Significance
136 [CoH120]*e Molecular lon (M*e)
105 [CsHo]* [M - CH20H]*
91 [C7HA]* Tropylium ion
77 [CeHs]* Phenyl cation

Data obtained from PubChem
and MassBank databases for

2-phenyl-1-propanol.[1][5]

Expertise & Causality: The molecular ion peak at m/z = 136 confirms the molecular weight of
the compound (136.19 g/mol )[1][6]. The fragmentation is driven by the formation of stable
carbocations.

o Base Peak (m/z 105): The most intense peak (base peak) in the spectrum is at m/z 105. This
corresponds to the loss of the hydroxymethyl radical (*CH20H, 31 Da) from the molecular
ion. This fragmentation is favorable as it produces a stable secondary benzylic
carbocation[1][5].

e Tropylium lon (m/z 91): A peak at m/z 91 is characteristic of many alkylbenzene compounds
and results from the rearrangement of the benzylic cation to the highly stable tropylium ion.

e Phenyl Cation (m/z 77): Loss of the entire propyl side chain can lead to the formation of the
phenyl cation.

Molecular Ion [M - CH20H]*

[CoH120]" m/z = 105
m/z = 136 (Base Peak)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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